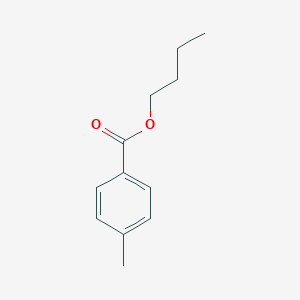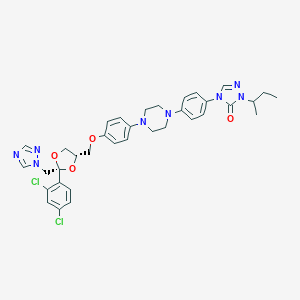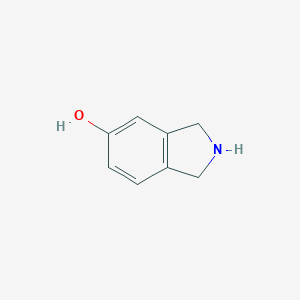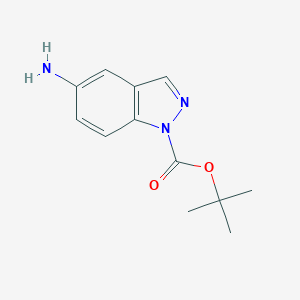
4-methylbenzoic acid butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylbenzoic acid butyl ester is an organic compound with the molecular formula C12H16O2. It is also known as butyl 4-methylbenzoate. This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-methylbenzoic acid butyl ester can be synthesized through the esterification of 4-methylbenzoic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
4-Methylbenzoic acid+ButanolAcid catalystButyl 4-methylbenzoate+Water
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-methyl-, butyl ester involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the equilibrium towards ester formation. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-methylbenzoic acid butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and butanol in the presence of an acid or base.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-Methylbenzoic acid and butanol.
Reduction: 4-Methylbenzyl alcohol and butanol.
Transesterification: A different ester depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
4-methylbenzoic acid butyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-methyl-, butyl ester involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing 4-methylbenzoic acid and butanol. The released 4-methylbenzoic acid can then interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a butyl group.
Benzoic acid, 4-methyl-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Benzoic acid, 4-methyl-, propyl ester: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
4-methylbenzoic acid butyl ester is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and boiling point. These properties make it suitable for specific applications in fragrance and flavor industries.
Eigenschaften
CAS-Nummer |
19277-56-6 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
butyl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
UYGHRCCJWWYXMY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Key on ui other cas no. |
19277-56-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)




![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)



